REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)C(O)=O.C([Zn]CC)C.ICI.[N+:16]([C:19]1[C:28]([O:29][CH:30]=[CH2:31])=[CH:27][CH:26]=[CH:25][C:20]=1[C:21]([O:23][CH3:24])=[O:22])([O-:18])=[O:17]>ClCCl>[CH:30]1([O:29][C:28]2[C:19]([N+:16]([O-:18])=[O:17])=[C:20]([CH:25]=[CH:26][CH:27]=2)[C:21]([O:23][CH3:24])=[O:22])[CH2:2][CH2:31]1
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
7.42 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=CC=C1OC=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 1M HCl
|
Type
|
CUSTOM
|
Details
|
The reaction solution was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated sodium bicarbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product mixture was purified by ISCO (0% of EtOAc/heptane in 15 minutes, 220 g column)
|
Duration
|
15 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)OC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.81 mmol | |
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |